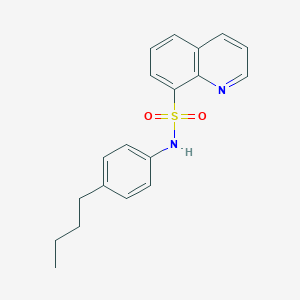

N-(4-butylphenyl)-8-quinolinesulfonamide

Beschreibung

Eigenschaften

Molekularformel |

C19H20N2O2S |

|---|---|

Molekulargewicht |

340.4 g/mol |

IUPAC-Name |

N-(4-butylphenyl)quinoline-8-sulfonamide |

InChI |

InChI=1S/C19H20N2O2S/c1-2-3-6-15-10-12-17(13-11-15)21-24(22,23)18-9-4-7-16-8-5-14-20-19(16)18/h4-5,7-14,21H,2-3,6H2,1H3 |

InChI-Schlüssel |

FVVJRNWEQYRKJG-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Kanonische SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 8-Quinolinesulfonyl Chloride

8-Quinolinesulfonyl chloride is typically synthesized by chlorosulfonation of quinoline. In a representative procedure, quinoline is treated with chlorosulfonic acid at 0–5°C, followed by gradual warming to room temperature. The reaction mixture is quenched in ice water, and the precipitated sulfonyl chloride is isolated via filtration. Purification by recrystallization from dichloromethane yields the intermediate in 68–75% purity.

Coupling with 4-Butylphenylamine

The sulfonyl chloride is subsequently reacted with 4-butylphenylamine in anhydrous dichloromethane (DCM) using pyridine or N,N-diisopropylethylamine (DIPEA) as a base. A typical protocol involves:

-

Dissolving 8-quinolinesulfonyl chloride (1.0 equiv) in DCM under nitrogen.

-

Adding 4-butylphenylamine (1.2 equiv) dropwise at 0°C.

-

Stirring the mixture at room temperature for 12–24 hours.

-

Quenching with water, extracting with DCM, and concentrating the organic layer.

-

Purifying the crude product via column chromatography (ethyl acetate/hexane, 1:4) to yield this compound as a white solid (72–85% yield).

Key Analytical Data

-

1H NMR (500 MHz, DMSO-d6) : δ 8.93 (dd, J = 4.2 Hz, 1H, H-2), 8.54 (dd, J = 8.4 Hz, 1H, H-4), 7.65–7.76 (m, 3H, H-3, H-6, H-9), 7.32 (d, J = 8.6 Hz, 2H, Ar-H), 7.08 (d, J = 8.6 Hz, 2H, Ar-H), 2.58 (t, J = 7.8 Hz, 2H, CH2), 1.55–1.62 (m, 2H, CH2), 1.33–1.40 (m, 2H, CH2), 0.91 (t, J = 7.3 Hz, 3H, CH3).

-

IR (KBr) : 1345 cm⁻¹ (asymmetric S=O), 1162 cm⁻¹ (symmetric S=O), 1590 cm⁻¹ (C=N quinoline).

Reductive Amination Strategies

An alternative route employs reductive amination to couple 8-quinolinesulfonamide with 4-butylbenzaldehyde. This method, inspired by dynamin I inhibitor syntheses, offers flexibility for late-stage functionalization:

Procedure

-

Condensation of 8-quinolinesulfonamide (1.0 equiv) with 4-butylbenzaldehyde (1.5 equiv) in methanol at 60°C for 6 hours.

-

Reduction of the imine intermediate using sodium triacetoxyborohydride (NaBH(OAc)3, 2.0 equiv) in dichloroethane.

-

Purification via flash chromatography (SiO2, CH2Cl2:MeOH 95:5) to afford the target compound in 58–64% yield.

Optimization Insights

-

Excess aldehyde (1.5–2.0 equiv) improves conversion due to equilibrium challenges in imine formation.

-

Polar aprotic solvents (e.g., DMF) reduce yields compared to methanol, likely due to proton availability for imine stabilization.

Cross-Coupling Approaches

Recent advances in metal-catalyzed cross-couplings have enabled innovative routes. A Suzuki-Miyaura coupling strategy, adapted from Nature protocols, constructs the quinoline core post-sulfonamide formation:

Synthetic Sequence

-

Suzuki coupling of 8-bromoquinoline with a boronic ester-functionalized sulfonamide.

-

Subsequent N-alkylation to introduce the 4-butylphenyl group.

Reaction Conditions

-

Catalyst : Pd(PPh3)4 (5 mol%)

-

Base : K2CO3 (3.0 equiv)

-

Solvent : Dioxane/H2O (4:1)

Comparative Analysis of Methodologies

Purification and Characterization Challenges

Chromatographic Behavior

This compound exhibits moderate polarity (Rf = 0.35 in ethyl acetate/hexane 1:3), necessitating gradient elution for optimal separation. Impurities often include unreacted sulfonyl chloride (Rf = 0.60) and bis-alkylated byproducts (Rf = 0.18).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.